Cas no 318513-53-0 (N-4'-(2,4-dimethoxybenzamido)-3,3'-dimethoxy-1,1'-biphenyl-4-yl-2,4-dimethoxybenzamide)

N-4'-(2,4-dimethoxybenzamido)-3,3'-dimethoxy-1,1'-biphenyl-4-yl-2,4-dimethoxybenzamide Chemical and Physical Properties
Names and Identifiers
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- N-4'-(2,4-dimethoxybenzamido)-3,3'-dimethoxy-1,1'-biphenyl-4-yl-2,4-dimethoxybenzamide
- N,N-(3,3-dimethoxy-[1,1-biphenyl]-4,4-diyl)bis(2,4-dimethoxybenzamide)
- Benzamide, N,N'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[2,4-dimethoxy- (9CI)
- N-[4'-(2,4-DIMETHOXYBENZAMIDO)-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL]-2,4-DIMETHOXYBENZAMIDE
- SR-01000392473-1
- 318513-53-0
- N-[4-[4-[(2,4-dimethoxybenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]-2,4-dimethoxybenzamide
- F0010-0228
- N,N'-(3,3'-dimethoxy-[1,1'-biphenyl]-4,4'-diyl)bis(2,4-dimethoxybenzamide)
- AKOS003885375
- SR-01000392473
-
- Inchi: 1S/C32H32N2O8/c1-37-21-9-11-23(27(17-21)39-3)31(35)33-25-13-7-19(15-29(25)41-5)20-8-14-26(30(16-20)42-6)34-32(36)24-12-10-22(38-2)18-28(24)40-4/h7-18H,1-6H3,(H,33,35)(H,34,36)
- InChI Key: KQHOUEZRBSDAPQ-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(C2=CC=C(NC(=O)C3=CC=C(OC)C=C3OC)C(OC)=C2)C=C1OC)(=O)C1=CC=C(OC)C=C1OC
Computed Properties
- Exact Mass: 572.21586598g/mol
- Monoisotopic Mass: 572.21586598g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 42
- Rotatable Bond Count: 11
- Complexity: 792
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 114Ų
- XLogP3: 5
N-4'-(2,4-dimethoxybenzamido)-3,3'-dimethoxy-1,1'-biphenyl-4-yl-2,4-dimethoxybenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0010-0228-40mg |
N-[4'-(2,4-dimethoxybenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]-2,4-dimethoxybenzamide |
318513-53-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0010-0228-30mg |
N-[4'-(2,4-dimethoxybenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]-2,4-dimethoxybenzamide |
318513-53-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0010-0228-25mg |
N-[4'-(2,4-dimethoxybenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]-2,4-dimethoxybenzamide |
318513-53-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0010-0228-20μmol |
N-[4'-(2,4-dimethoxybenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]-2,4-dimethoxybenzamide |
318513-53-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0010-0228-10μmol |
N-[4'-(2,4-dimethoxybenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]-2,4-dimethoxybenzamide |
318513-53-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0010-0228-1mg |
N-[4'-(2,4-dimethoxybenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]-2,4-dimethoxybenzamide |
318513-53-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0010-0228-15mg |
N-[4'-(2,4-dimethoxybenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]-2,4-dimethoxybenzamide |
318513-53-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0010-0228-20mg |
N-[4'-(2,4-dimethoxybenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]-2,4-dimethoxybenzamide |
318513-53-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0010-0228-10mg |
N-[4'-(2,4-dimethoxybenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]-2,4-dimethoxybenzamide |
318513-53-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0010-0228-3mg |
N-[4'-(2,4-dimethoxybenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]-2,4-dimethoxybenzamide |
318513-53-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
N-4'-(2,4-dimethoxybenzamido)-3,3'-dimethoxy-1,1'-biphenyl-4-yl-2,4-dimethoxybenzamide Related Literature
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1. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
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Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
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Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
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Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410
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Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
Additional information on N-4'-(2,4-dimethoxybenzamido)-3,3'-dimethoxy-1,1'-biphenyl-4-yl-2,4-dimethoxybenzamide
N-4'-(2,4-dimethoxybenzamido)-3,3'-dimethoxy-1,1'-biphenyl-4-yl-2,4-dimethoxybenzamide (CAS No. 318513-53-0): A Comprehensive Overview
N-4'-(2,4-dimethoxybenzamido)-3,3'-dimethoxy-1,1'-biphenyl-4-yl-2,4-dimethoxybenzamide (CAS No. 318513-53-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of biphenyl derivatives and is characterized by its unique structural features, including multiple methoxy groups and a benzamido moiety. These structural elements contribute to its potential biological activities and therapeutic applications.
The chemical structure of N-4'-(2,4-dimethoxybenzamido)-3,3'-dimethoxy-1,1'-biphenyl-4-yl-2,4-dimethoxybenzamide consists of two phenyl rings connected by a single bond, with additional substituents such as methoxy groups and a benzamido group. The presence of these functional groups imparts specific chemical properties that are crucial for its biological interactions and pharmacological effects. The methoxy groups are known to enhance the lipophilicity of the molecule, which can improve its membrane permeability and bioavailability. The benzamido group, on the other hand, is often associated with enhanced binding affinity to specific protein targets.
Recent studies have explored the potential therapeutic applications of N-4'-(2,4-dimethoxybenzamido)-3,3'-dimethoxy-1,1'-biphenyl-4-yl-2,4-dimethoxybenzamide. One notable area of research is its anti-inflammatory properties. In vitro experiments have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells. This suggests that it may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of interest is the compound's antitumor activity. Preclinical studies have demonstrated that N-4'-(2,4-dimethoxybenzamido)-3,3'-dimethoxy-1,1'-biphenyl-4-yl-2,4-dimethoxybenzamide can induce apoptosis in various cancer cell lines, including those derived from breast cancer and colon cancer. The mechanism of action appears to involve the modulation of key signaling pathways such as the PI3K/Akt pathway and the MAPK pathway. These findings highlight the potential of this compound as a novel anticancer agent.
In addition to its anti-inflammatory and antitumor properties, N-4'-(2,4-dimethoxybenzamido)-3,3'-dimethoxy-1,1'-biphenyl-4-yl-2,4-dimethoxybenzamide has also been investigated for its neuroprotective effects. Studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of N-4'-(2,4-dimethoxybenzamido)-3,3'-dimethoxy-1,1'-biphenyl-4-yl-2,4-dimethoxybenzamide have also been studied to assess its suitability for clinical use. Initial results indicate that it has favorable oral bioavailability and a reasonable half-life in vivo. However, further optimization may be necessary to improve its pharmacokinetic profile for therapeutic applications.
Toxicity studies have been conducted to evaluate the safety profile of N-4'-(2,4-dimethoxybenzamido)-3,3'-dimethoxy-1,1'-biphenyl-4-yl-2,4-dimeth oxybenzamide. These studies have shown that it exhibits low toxicity at therapeutic doses in animal models. However, more comprehensive toxicity assessments are needed to ensure its safety in human clinical trials.
In conclusion, N-4'-(2,4-dimeth oxybenzamido)-3 , 3 '- dim eth oxy - 1 , 1 '- bip hen yl - 4 - yl - 2 , 4 - dim eth oxybe nz am ide (CAS No. 318513 -5 0) is a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its properties for clinical use. As our understanding of this compound deepens, it holds significant promise for addressing unmet medical needs in various disease areas.
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